2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester typically involves the esterification of isocyanuric acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Addition Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Polymerization: Cross-linked polymers with high thermal and mechanical stability.
Addition Reactions: Various substituted acrylate derivatives.
Hydrolysis: Isocyanuric acid and acrylic acid.
Scientific Research Applications
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications such as tissue engineering and wound healing.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester primarily involves the formation of cross-linked networks through polymerization. The acrylate groups react with free radicals to form covalent bonds, resulting in a three-dimensional polymer network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- Trimethacrylic acid-1,3,5-triazin-2,4,6-triyltri-2,1-ethanediyl ester
- Tris(2-hydroxyethyl) isocyanurate triacrylate
- Tris(2-acryloyloxyethyl) isocyanurate
Uniqueness
2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester is unique due to its tri-functional acrylate groups, which allow for extensive cross-linking and the formation of highly stable polymer networks. This property makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
67893-00-9 |
---|---|
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |
InChI Key |
GAZROXINNVTWDF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
Canonical SMILES |
C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |
67893-00-9 | |
Origin of Product |
United States |
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